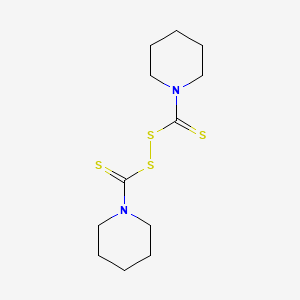

Dicyclopentamethylenethiuram disulfide

Descripción

Evolution of Dithiocarbamate (B8719985) Chemistry and Thiuram Disulfides

The chemistry of dithiocarbamates, organic compounds characterized by the functional group >N−C(=S)−S−, dates back to the mid-19th century with early synthesis in laboratory settings. wikipedia.org These compounds are typically formed from the reaction of a primary or secondary amine with carbon disulfide in a basic medium. wikipedia.orgscirp.org The development of dithiocarbamate chemistry gained significant momentum in the early 20th century. scirp.org A pivotal advancement in this field was the oxidation of dithiocarbamates to form thiuram disulfides, which are organosulfur compounds with the general formula (R₂NCSS)₂. researchgate.net This class of compounds, including well-known examples like tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD), proved to be highly effective as accelerators in the sulfur vulcanization of rubber. researchgate.netraywaychem.com The use of thiuram-type accelerators was first introduced in 1919. scispace.com

The commercial application of dithiocarbamates expanded significantly during World War II, where they were first used as fungicides. scirp.org In the rubber industry, thiuram disulfides are classified as ultra-accelerators, capable of curing rubber at moderate temperatures, even in the absence of elemental sulfur, a process known as “sulfur-free vulcanization”. raywaychem.comlusida.com This is because disulfides and polysulfides of thiuram can release active sulfur at conventional vulcanization temperatures. raywaychem.com The evolution of dithiocarbamate and thiuram disulfide chemistry has been driven by the need for more efficient, safer, and environmentally friendly industrial processes. For instance, concerns over the formation of carcinogenic nitrosamines during the vulcanization process with accelerators like TMTD have led to the development of newer thiuram disulfides with improved stability, such as tetrabenzyl thiuram disulfide (TBzTD). raywaychem.com

Academic Significance of Dicyclopentamethylenethiuram Disulfide within Organosulfur Compounds

Organosulfur compounds are a diverse class of molecules that play a crucial role in various fields, from biology to materials science. This compound, with its distinct chemical structure, has garnered academic interest primarily due to its reactivity and its role as a precursor in the synthesis of novel coordination complexes.

A significant area of academic research involves the use of this compound as a ligand precursor for the synthesis of metal complexes. Research has shown that it can react with metal-metal bonded compounds, such as dimeric molybdenum complexes, through an oxidative cleavage of the metal-metal bond and a reductive scission of the sulfur-sulfur bond in the thiuram disulfide ligand. scirp.org This reaction leads to the formation of mononuclear metal dithiocarbamate complexes. scirp.org For example, the reaction of this compound with [CpMo(CO)₃]₂ in refluxing xylene yields a novel mononuclear complex, cis-[CpMo(CO)₂{S₂C-N(CH₂)₅}]. researchgate.netscirp.org The resulting complex exhibits a square-pyramidal geometry with the cyclopentadienyl (B1206354) (Cp) group at the apex. scirp.org

The study of such reactions and the characterization of the resulting metal complexes are of academic importance as they contribute to the fundamental understanding of organometallic chemistry and the behavior of dithiocarbamate ligands. scirp.org Dithiocarbamates are considered versatile ligands with applications in various industrial, agricultural, and biological contexts. scirp.org The ability of this compound to serve as a precursor for these complexes underscores its significance within the broader field of organosulfur chemistry and coordination chemistry. scirp.orgnih.gov

Furthermore, the reactivity of the disulfide bond itself is a subject of academic inquiry. The reactivity of disulfide bonds can be significantly influenced by their molecular structure and environment. nih.govresearchgate.net Studies on cyclic disulfides have shown that their reactivity can vary greatly, with five-membered ring disulfides being particularly reactive compared to acyclic or six-membered ring structures. nih.govresearchgate.net While this compound contains piperidine (B6355638) rings, the principles of how cyclic structures influence disulfide bond reactivity are relevant to understanding its chemical behavior. nih.gov

Historical Development of Research on this compound Analogues

Research into analogues of thiuram disulfides has been a continuous effort, driven by the desire to fine-tune their properties for specific applications and to develop compounds with enhanced efficacy or reduced toxicity. In the context of rubber vulcanization, the development of analogues has been crucial. For example, while tetramethylthiuram disulfide (TMTD) is an effective accelerator, concerns about the generation of nitrosamines have prompted research into analogues like tetrabenzyl thiuram disulfide (TBzTD), which offers better processing safety and does not produce carcinogenic byproducts. raywaychem.com

While specific research on a wide range of analogues of this compound by systematically modifying the piperidine rings is not extensively documented in the provided results, the broader research on thiuram disulfide analogues provides a relevant historical context. For instance, studies have investigated the synthesis and biological activity of unsymmetrical disulfides, where different organic groups are attached to the two sulfur atoms of the disulfide bond. nih.govmdpi.com These studies aim to explore new therapeutic applications, such as antimicrobial and anticancer agents. nih.govmdpi.com

Propiedades

IUPAC Name |

piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S4/c15-11(13-7-3-1-4-8-13)17-18-12(16)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBRWWCHBRQLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)SSC(=S)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048727 | |

| Record name | Dicyclopentamethylenethiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored solid; [MSDSonline] | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-37-1 | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-piperidylthiocarbonyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentamethylenethiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(piperidinothiocarbonyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAMETHYLENETHIURAM DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR113982E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry and Complexation with Dicyclopentamethylenethiuram Disulfide As a Ligand

Synthesis and Characterization of Mononuclear Complexes Derived from Dicyclopentamethylenethiuram Disulfide

The synthesis of mononuclear complexes from this compound often involves the in-situ formation of the dithiocarbamate (B8719985) ligand through the cleavage of the disulfide bond.

A notable reaction pathway for the formation of mononuclear complexes from this compound involves the oxidative cleavage of metal-metal bonds in metal carbonyl dimers. A key example is the reaction with dimolybdenum hexacarbonyl, [CpMo(CO)₃]₂ (where Cp = cyclopentadienyl). In this reaction, the molybdenum-molybdenum triple bond is cleaved, and concurrently, the sulfur-sulfur bond in the this compound is reductively cleaved. This process leads to the formation of a stable mononuclear molybdenum(II) complex.

The reaction of [CpMo(CO)₃]₂ with this compound in refluxing xylene yields a novel mononuclear complex, cis-[CpMo(CO)₂{S₂C-N(CH₂)₅}]. This reaction demonstrates the role of the thiuram disulfide as both an oxidizing agent towards the metal-metal bond and a precursor to the dithiocarbamate ligand.

Molybdenum: As detailed above, the reaction of this compound with [CpMo(CO)₃]₂ provides a well-characterized example of complexation with molybdenum. The resulting mononuclear complex, cis-[CpMo(CO)₂{S₂C-N(CH₂)₅}], has been isolated as red crystals and characterized by spectroscopic methods and single-crystal X-ray diffraction. The dithiocarbamate ligand, formed from the disulfide, coordinates to the molybdenum center.

Osmium: While the synthesis of osmium dithiocarbamate complexes is well-established, including those derived from the oxidative addition of thiuram disulfides to osmium carbonyl clusters, specific studies detailing the reaction of this compound with osmium precursors were not found in the surveyed literature. General routes to osmium(III) and osmium(IV) dithiocarbamato complexes have been reported, and it is plausible that similar synthetic strategies could be employed for the title compound. For instance, the reaction of osmium precursors with dithiocarbamate salts or the oxidative addition of thiuram disulfides to low-valent osmium complexes are common methods.

Ligand Binding Modes of the Dithiocarbamate Moiety in this compound

The dithiocarbamate ligand, [S₂CNR₂]⁻, derived from this compound, is a versatile ligand capable of adopting several coordination modes.

The most common coordination mode for the dithiocarbamate ligand is as a bidentate, chelating ligand where both sulfur atoms bind to the metal center. In the case of cis-[CpMo(CO)₂{S₂C-N(CH₂)₅}], the piperidine-1-carbodithioate ligand exhibits this symmetrical bidentate coordination. The two sulfur atoms of the dithiocarbamate moiety are bonded to the molybdenum atom, forming a four-membered chelate ring. This bidentate coordination contributes to the stability of the complex.

For instance, in the cis-[CpMo(CO)₂{S₂C-N(CH₂)₅}] complex, the molybdenum is in the +2 oxidation state and has a typical piano-stool geometry. The coordination environment around the molybdenum atom is completed by the cyclopentadienyl (B1206354) ligand, two carbonyl ligands, and the bidentate dithiocarbamate ligand.

In general, for other transition metals, dithiocarbamate ligands can support various geometries. For example, with a metal in a +2 oxidation state and a coordination number of four, square planar or tetrahedral geometries are common. With a +3 oxidation state and a coordination number of six, an octahedral geometry is typically observed. chemrxiv.org The ability of the dithiocarbamate ligand to stabilize higher oxidation states is a notable feature of its coordination chemistry. researchgate.net However, specific studies on how the coordination number and oxidation state influence the architecture of complexes derived from this compound are not detailed in the available literature.

Stereochemical Aspects and Rearrangements in this compound Complexes

The stereochemistry of metal dithiocarbamate complexes can be complex, with possibilities for geometric isomerism and, in the case of chiral ligands, enantiomers. While this compound itself is not chiral, the resulting metal complexes can exhibit stereoisomerism.

For example, the complex cis-[CpMo(CO)₂{S₂C-N(CH₂)₅}] is designated as the cis isomer, indicating the relative positions of the carbonyl ligands.

Metal dithiocarbamate complexes can also be stereochemically non-rigid, undergoing intramolecular rearrangement processes. These rearrangements can lead to the interconversion of different isomers. Common rearrangement pathways for tris-chelate octahedral complexes include the Bailar twist and the Ray-Dutt twist, which proceed through trigonal prismatic intermediates. acs.org For complexes with lower coordination numbers, other rearrangement pathways may be accessible. There is no specific information in the provided search results concerning stereochemical rearrangements of complexes derived from this compound.

Data Tables

Table 1: Selected Bond Lengths and Angles for cis-[CpMo(CO)₂{S₂C-N(CH₂)₅}]

| Parameter | Value |

| Bond Lengths (Å) | |

| Mo-S1 | 2.508(1) |

| Mo-S2 | 2.515(1) |

| Mo-C(carbonyl) avg. | 1.965(4) |

| S1-C(dithiocarbamate) | 1.714(3) |

| S2-C(dithiocarbamate) | 1.710(3) |

| C(dithiocarbamate)-N | 1.325(4) |

| **Bond Angles (°) ** | |

| S1-Mo-S2 | 68.55(3) |

| C(carbonyl)-Mo-C(carbonyl) | 83.4(2) |

| S1-C-S2 | 110.5(2) |

Table 2: Crystal Data and Structure Refinement for cis-[CpMo(CO)₂{S₂C-N(CH₂)₅}]

| Parameter | Value |

| Empirical formula | C₁₃H₁₅MoNO₂S₂ |

| Formula weight | 393.35 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.893(2) |

| b (Å) | 13.048(3) |

| c (Å) | 13.567(3) |

| β (°) | 98.45(3) |

| Volume (ų) | 1554.1(6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.682 |

Structural Elucidation and Advanced Characterization of Dicyclopentamethylenethiuram Disulfide and Its Derivatives

Single Crystal X-ray Diffraction Studies on Dicyclopentamethylenethiuram Compounds

In a related context, the reaction of dicyclopentamethylenethiuram disulfide with a molybdenum complex, [CpMo(CO)₃]₂, resulted in a novel mononuclear complex, cis-[(CpMo(CO)₂{S₂C-N(CH₂)₅})]. The molecular structure of this derivative was determined by single-crystal X-ray diffraction, confirming the cleavage of the sulfur-sulfur bond in the parent disulfide and its coordination to the metal center. cymitquimica.com

The analysis of bond lengths and angles from crystallographic data provides fundamental information about the nature of chemical bonds within a molecule. In the case of dicyclopentamethylenethiuram monosulfide, the determination of its crystal structure has enabled a detailed comparison of its bond lengths with those of other dithiocarbamate-containing molecules. rsc.org

For the molybdenum complex formed from this compound, cis-[(CpMo(CO)₂{S₂C-N(CH₂)₅})], specific bond lengths and angles have been reported. cymitquimica.com These data are crucial for understanding the coordination chemistry of the dithiocarbamate (B8719985) ligand derived from the disulfide.

| Selected Bond Lengths (Å) | Value |

| Mo(1)-C(1) | 1.958 |

| Mo(1)-C(2) | 1.962 |

| Selected Bond Angles (˚) | Value |

| C(1)-Mo(1)-C(2) | 68.55 |

Table 1: Selected bond lengths and angles for cis-[(CpMo(CO)₂{S₂C-N(CH₂)₅})]. Data sourced from a 2017 study by Karim et al. cymitquimica.com

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of molecules. Infrared, electronic, and nuclear magnetic resonance spectroscopies each provide unique and complementary information about the functional groups, electronic transitions, and atomic connectivity within this compound.

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound exhibits absorptions corresponding to the various bonds present in the molecule. The stretching vibration of the disulfide bond (S-S) in organic molecules is typically weak and can be observed in the Raman spectrum in the region of 500-540 cm⁻¹. haz-map.com The C-N stretching vibration within the dithiocarbamate moiety is also a key diagnostic feature.

Publicly available spectral data for dipentamethylenethiuram disulfide, a synonym for the title compound, confirms the presence of characteristic infrared absorptions. nih.gov

Electronic spectroscopy, typically utilizing ultraviolet and visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The disulfide bond itself acts as a chromophore, with its absorbance maximum (λmax) being highly dependent on the C-S-S-C dihedral angle. The relationship between the dihedral angle and the absorption wavelength has been a subject of both experimental and theoretical investigations. chembk.com Generally, disulfide bonds exhibit a broad absorption band in the UV region. For instance, studies on aromatic disulfides have shown characteristic absorption spectra that are influenced by substitution and solvent effects. cas.org While a specific UV-Vis spectrum for this compound was not found in the reviewed literature, it is expected to exhibit electronic transitions characteristic of the thiuram disulfide chromophore.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used.

¹H NMR spectral data for dipentamethylenethiuram disulfide is available. nih.gov The spectrum would show signals corresponding to the protons of the piperidine (B6355638) rings. The chemical shifts and splitting patterns of these signals provide information about their chemical environment.

Mass Spectrometry for Disulfide Bond Detection and Molecular Weight Confirmation

Mass spectrometry is a critical analytical technique for the structural elucidation of this compound and its derivatives, providing precise molecular weight determination and crucial information about the integrity of the disulfide bond. Electron impact ionization (EI) and electrospray ionization (ESI) are commonly employed methods.

Under mass spectrometric conditions, particularly with techniques like collision-induced dissociation (CID), the fragmentation patterns of thiuram disulfides can be complex. While CID primarily cleaves peptide amide bonds, disulfide bonds themselves are not typically fragmented under these conditions. nih.gov However, cleavage at the disulfide linkage can be achieved, often mediated by the abstraction of α- and β-protons, leading to neutral losses of H₂S₂ and H₂S. nih.gov This results in the formation of characteristic thioaldehyde and persulfide fragments at the cysteine sites. nih.gov

In the context of more complex molecules, such as therapeutic proteins containing disulfide linkages, techniques like electron transfer dissociation (ETD) have proven effective. ETD can directly break the disulfide bond, producing two separate polypeptides, which can then be further analyzed to confirm the original linkage. nih.govnih.gov For instance, in one study, the disulfide-dissociated peptides were directly obtained from ETD fragmentation of the disulfide-linked precursor ions. nih.gov Another approach involves using MALDI-TOF/TOF-MS, where a characteristic 66 Da doublet can be observed due to the asymmetric fragmentation of the disulfide bond in certain modified peptides, allowing for rapid assignment of cross-links. anu.edu.au

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [M]⁺ | 344.6 | Molecular Ion |

| [M - S]⁺ | 312.6 | Loss of a sulfur atom |

| [M - S₂]⁺ | 280.6 | Loss of the disulfide group |

| [C₅H₁₀NCS₂]⁺ | 160.3 | Dicyclopentamethylenethiocarbamoyl cation |

| [C₅H₁₀NCS]⁺ | 128.2 | Loss of a sulfur atom from the thiocarbamoyl fragment |

| [C₅H₁₀N]⁺ | 84.1 | Cyclopentamethyleneiminyl cation |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the conformational properties of chiral molecules, including derivatives of this compound, particularly those that form complexes or interact with biological macromolecules. The disulfide bond itself can be a chromophore, and its dihedral angle influences the CD spectrum.

For derivatives of this compound, such as metal complexes or inclusion complexes, CD spectroscopy could be employed to:

Assess the stability of derivatives: Thermal or chemical denaturation studies monitored by CD can provide insights into the conformational stability of the derivatives.

Characterize chiral structures: If the derivatives form inherently chiral structures, CD spectroscopy can be used to determine the absolute configuration or monitor enantiomeric purity.

The analysis of disulfide intermediates in protein folding studies demonstrates the utility of CD in distinguishing between different disulfide-bonded species and characterizing their secondary structure content. researchgate.net Similar approaches could be applied to study the conformational dynamics of this compound derivatives in solution.

Other Analytical Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, enabling its separation from impurities and its quantification. keikaventures.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of thiuram disulfides. sielc.com

A typical RP-HPLC method for a related compound, dimethyldiphenylthiuram disulfide, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comgoogle.com The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase.

Key parameters for an HPLC method for this compound would include:

Column: A C18 column is a standard choice, offering good retention and separation for moderately nonpolar compounds. google.com

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile or methanol (B129727) and water is typically employed. google.com The organic modifier content is adjusted to achieve optimal retention and resolution.

Detection: UV detection is commonly used, as thiuram disulfides exhibit strong absorbance in the UV region, typically between 254 nm and 350 nm. google.comnih.gov

Quantification: Purity is often determined using an external standard method, where the peak area of the sample is compared to that of a certified reference standard of known purity. google.com

The following table outlines a hypothetical HPLC method for the purity analysis of this compound, based on methods for similar compounds. google.com

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

| Standard Concentration | 100 µg/mL in acetonitrile |

This method would allow for the determination of the purity of this compound and the separation of any related impurities, such as the corresponding dithiocarbamate or degradation products.

Thermogravimetric and Conductance Analysis of this compound Complexes

Thermogravimetric analysis (TGA) and conductance analysis are valuable techniques for characterizing the thermal stability and electrolyte nature of metal complexes derived from this compound.

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition pattern of a compound by measuring the change in mass as a function of temperature. For metal complexes of this compound, TGA can reveal:

The presence of coordinated or lattice solvent molecules through mass loss at lower temperatures.

The decomposition temperature of the ligand and the complex.

The stoichiometry of the decomposition process, which can help in confirming the proposed structure of the complex. researchgate.net

The final residue, which is often a metal oxide, allowing for the determination of the metal content in the complex. researchgate.net

For example, a study on mixed ligand dithiocarbamate complexes showed distinct decomposition steps corresponding to the loss of different parts of the complex. researchgate.net The TGA curve of a hypothetical copper(II) complex of this compound might show an initial mass loss corresponding to the loss of any coordinated solvent, followed by the decomposition of the organic ligands, and finally leaving a residue of copper oxide.

Conductance Analysis measures the molar conductivity of a solution of the complex, which provides insight into its electrolyte nature. By dissolving the complex in a suitable solvent (e.g., DMF, DMSO) and measuring its molar conductance, one can determine whether the complex is an electrolyte or a non-electrolyte.

| Molar Conductance (ΛM) in DMF (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |

| < 50 | Non-electrolyte |

| 65-90 | 1:1 electrolyte |

| 130-170 | 1:2 electrolyte |

| > 200 | 1:3 electrolyte |

A study on N-methyl-N-phenyl dithiocarbamate complexes utilized conductance measurements to establish their non-electrolytic nature. researchgate.net For a neutral complex of this compound, such as [Cu(S₂CN(C₅H₁₀))₂], a low molar conductance value would be expected, indicating that it is a non-electrolyte.

Theoretical and Computational Approaches to Structural Analysis

Density Functional Theory (DFT) Calculations for Structural Prediction and Validation

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting and validating the structural and electronic properties of molecules like this compound and its derivatives. albany.edu DFT calculations can provide valuable insights that complement experimental data. mdpi.comnih.gov

By solving the Kohn-Sham equations, DFT can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net For thiuram disulfides, the C-S-S-C torsion angle is a key structural parameter that influences the molecule's conformation. unibo.it

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental spectra to validate the calculated structure.

Determine Electronic Properties: Calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions. researchgate.net

Predict NMR Chemical Shifts: Calculate the theoretical ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to aid in spectral assignment and structural confirmation. researchgate.net

A study on formamidine-based thiuram disulfides employed DFT calculations to investigate the correlation between their molecular structures and their performance as corrosion inhibitors. nih.govacs.org The calculations provided insights into the distribution of electron density and the sites of interaction with a metal surface.

For this compound, DFT calculations could be used to explore the conformational landscape, particularly the rotational barrier around the S-S bond, and to predict the structures of its metal complexes. The results of these calculations can guide the synthesis of new derivatives with desired properties.

Mechanistic Investigations of Dicyclopentamethylenethiuram Disulfide Chemical Reactivity

Biochemical Mechanisms of Action (General)

The general biochemical mechanisms of action of dicyclopentamethylenethiuram disulfide and related thiuram disulfides are multifaceted, often involving redox-sensitive processes and interactions with biological thiols.

Thiuram disulfides, such as this compound, are intrinsically linked to oxidation-reduction (redox) processes. They are formed by the oxidation of dithiocarbamates and can, in turn, act as oxidizing agents. wikipedia.orgresearchgate.net The disulfide bond (-S-S-) is susceptible to cleavage, which can initiate a cascade of oxidative reactions.

The catalytic cycle can involve the formation of sulfur-centered radicals. For instance, the oxidation of thiols to disulfides can be catalyzed by various agents, including metal catalysts, where the proposed mechanism involves the formation of sulfur radicals from thiols through one-electron oxidation. rsc.org While not directly detailing the catalytic action of this compound itself, the chemistry of related thiuram disulfides suggests a propensity to participate in and catalyze oxidative reactions. The synthesis of tetraethyl thiuram disulfide (disulfiram), a well-known analog, involves the oxidation of sodium diethyldithiocarbamate. acs.orgnih.gov This process can be reversed, indicating the role of these compounds in redox chemistry. wikipedia.org The reaction pathway for the synthesis of tetraethyl thiuram disulfide can proceed through the formation of a sulfenic acid intermediate, highlighting the potential for these compounds to be involved in oxygen transfer reactions. acs.orgnih.gov

Table 1: Key Reactive Species in Thiuram Disulfide Oxidation Chemistry

| Reactive Species | Role in Oxidation | Reference |

| Sulfur Radicals | Formation from thiols via one-electron oxidation, leading to disulfide coupling. | rsc.org |

| Sulfenic Acid | Intermediate in the oxidation of dithiocarbamates to thiuram disulfides. | acs.orgnih.gov |

| Thiolate Anions | Nucleophilic species that can react with the disulfide bond. | researchgate.net |

While direct studies on the reactivity of this compound with fatty acids are not extensively documented in the reviewed literature, the general reactivity of sulfur compounds suggests potential interactions. The double bonds in unsaturated fatty acids are susceptible to addition reactions, and the sulfur-centered radicals that can be generated from thiuram disulfides could potentially initiate reactions with these double bonds. This area warrants further investigation to elucidate specific reaction mechanisms and products.

Molecular Mechanisms of Interaction with Biological Pathways

This compound and its analogs can exert significant effects on various biological pathways, primarily through their ability to interact with key signaling molecules and enzymes.

Dithiocarbamate (B8719985) analogs have been shown to modulate critical cell signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a transcription factor that plays a central role in inflammatory responses, cell survival, and proliferation. nih.gov The dithiocarbamate analog, pyrrolidine (B122466) dithiocarbamate (PDTC), is a well-known inhibitor of NF-κB activation. nih.gov Inhibition of the NF-κB pathway is considered a potential therapeutic strategy for inflammatory conditions. nih.gov The mechanism of inhibition often involves the antioxidant properties of dithiocarbamates, which can interfere with the redox-sensitive steps in the NF-κB activation cascade. nih.gov

Another key aspect of their biological activity is the inhibition of various enzymes. Thiuram disulfides can inhibit enzymes with low pKa thiols in their active sites through the formation of mixed disulfides, a process known as S-thiolation. nih.gov This covalent modification can lead to the inactivation of the enzyme. For example, disulfiram (B1670777) has been shown to inhibit lymphoid tyrosine phosphatase (LYP) through this mechanism. nih.gov

Table 2: Examples of Dithiocarbamate Analogs and their Effects on Signaling Pathways

| Dithiocarbamate Analog | Affected Pathway | Mechanism of Action | Reference |

| Pyrrolidine dithiocarbamate (PDTC) | NF-κB | Inhibition of activation, likely via antioxidant effects. | nih.gov |

| Disulfiram (tetraethylthiuram disulfide) | Lymphoid Tyrosine Phosphatase (LYP) | S-thiolation of the catalytic cysteine residue. | nih.gov |

The biological activity of dithiocarbamates and their disulfide derivatives is significantly influenced by the nature of the organic substituents (R-groups) and their ability to chelate metal ions. nih.govnih.gov Dithiocarbamates are versatile chelating agents, forming stable complexes with a wide range of transition metals. nih.govresearchgate.netsysrevpharm.org This chelation can dramatically alter the biological properties of the compound. For instance, copper and gold complexes of dithiocarbamates have shown notable anti-cancer activity. nih.gov

The R-groups attached to the nitrogen atom can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its bioavailability and interaction with biological targets. nih.gov For example, the metal-chelating ability of diphenyldithiocarbamate was found to be superior to that of diethyldithiocarbamate, suggesting that the presence of the phenyl group enhances this property. nih.gov The ability to tune these properties by modifying the R-groups makes dithiocarbamates a versatile scaffold for drug design. nih.gov

Computational studies have become an invaluable tool for understanding the interactions between small molecules and protein active sites. nih.govmdpi.com For disulfide-containing compounds, these studies can elucidate the mechanism of enzyme inhibition. For instance, computational approaches have been used to study the inhibition of cysteine proteases by nitrile-based inhibitors, revealing details of the covalent binding process. frontiersin.org

In the context of disulfide bond-forming enzymes, computational models can help in designing selective inhibitors. biorxiv.orgplos.org While specific computational studies on this compound were not found in the reviewed literature, the general principles derived from studies on other disulfide derivatives are applicable. Thiol-disulfide exchange is a key mechanism of interaction, involving a nucleophilic attack of a thiolate on the disulfide bond. researchgate.netnih.gov This reaction has specific steric requirements that can be modeled computationally to predict the binding and reactivity of an inhibitor within an enzyme's active site. nih.gov

Polymerization Mechanisms Involving this compound and Related Disulfides

The disulfide bond is a dynamic covalent bond that can be leveraged in the synthesis of sulfur-containing polymers, known as poly(disulfide)s. chemrxiv.org These polymers have garnered interest for applications in medicine, energy, and advanced materials. chemrxiv.orgchemrxiv.org The polymerization of monomers containing disulfide linkages, such as cyclic disulfides, can proceed through several mechanisms, primarily involving the ring-opening of strained cyclic precursors.

Ring-opening polymerization (ROP) is a primary method for synthesizing poly(disulfides) from cyclic monomers like 1,2-dithiolanes. chemrxiv.org The internal strain of the disulfide-containing ring makes these molecules prone to polymerization. researchgate.net This process can be initiated through anionic or radical pathways. osti.govdigitellinc.com

Anionic ROP is typically initiated by a thiolate anion (RS⁻), which attacks one of the sulfur atoms in the cyclic disulfide, leading to ring opening and the formation of a new propagating thiolate chain end. chemrxiv.org However, controlling this process is challenging because the highly nucleophilic sulfide (B99878) chain end can react with disulfide bonds on either the monomer or the polymer backbone. chemrxiv.org This can lead to undesirable chain transfer reactions, resulting in polymers with broad molecular weight distributions and irregular backbone chemistry. chemrxiv.org

Recent research has demonstrated that the architecture of the resulting poly(disulfide) can be controlled by the choice of initiator. researchgate.netosti.gov For instance, using aryl thiol initiators tends to favor the formation of cyclic polymers through a ring-chain equilibrium, while alkyl thiol initiators typically produce linear polymers. researchgate.netosti.gov This control allows for the synthesis of high molecular weight polymers (up to 630 kDa) and provides a pathway for the catalytic depolymerization of the polymers to recycle the monomers. osti.gov

Radical ROP offers an alternative route, where cyclic di- and polysulfides polymerize to form macromolecules with multiple disulfide groups in the backbone. digitellinc.com This method is particularly interesting for naturally occurring cyclic disulfides like lipoic acid. The radical polymerization of these monomers is often reversible and characterized by a ceiling temperature, above which the polymer can degrade back to the parent monomer. digitellinc.comdigitellinc.com

Table 1: Comparison of Ring-Opening Polymerization (ROP) Methods for Cyclic Disulfides

| Feature | Anionic ROP | Radical ROP |

|---|---|---|

| Initiator | Thiolate anions (e.g., from alkyl or aryl thiols). researchgate.netosti.gov | Radical initiators, thermal or photochemical activation. digitellinc.com |

| Key Challenge | Low selectivity of the highly reactive sulfide chain end, leading to chain transfer. chemrxiv.org | Reversibility of polymerization, characterized by a ceiling temperature. digitellinc.com |

| Control Mechanism | Choice of initiator (aryl vs. alkyl thiol) to control polymer architecture (cyclic vs. linear). osti.gov | Copolymerization with vinyl monomers (e.g., acrylates) to create branched or network polymers. digitellinc.com |

| Polymer Architecture | Can be controlled to produce linear or cyclic polymers. researchgate.net | Can produce linear, branched, or network polymers. digitellinc.com |

| Monomer Example | Lipoic acid derivatives, 1,2-dithiolanes. chemrxiv.orgosti.gov | Lipoic acid and its derivatives. digitellinc.comdigitellinc.com |

A significant advancement in controlling the anionic ROP of cyclic disulfides is the use of anion-binding catalysis. chemrxiv.orgacs.org This strategy addresses the challenge of the highly reactive sulfide (RS⁻) anion at the propagating chain end. chemrxiv.orgchemrxiv.org By using a catalyst that can bind to the anion, its nucleophilicity is tempered, improving the selectivity of the polymerization process. chemrxiv.org

The mechanism often involves a synergistic system, for example, using a combination of a thiourea (B124793) (TU) catalyst and a guanidine (B92328) base. chemrxiv.org Mechanistic studies suggest the formation of a ternary complex involving the thiourea catalyst, the base, and the sulfide chain end. chemrxiv.orgresearchgate.net The thiourea component interacts with the sulfide anion through hydrogen bonding (NH•••S⁻), which stabilizes the anion and reduces its indiscriminate reactivity. chemrxiv.org This stabilization favors the desired ring-opening reaction over the undesired chain transfer reactions (thiolate-disulfide exchange with the polymer backbone). chemrxiv.org

This catalytic approach enables a rapid and living polymerization of 1,2-dithiolanes, yielding linear poly(disulfides) with narrow molecular weight distributions (dispersity, Mw/Mn ~ 1.1) and high regioselectivity. chemrxiv.orgacs.org The control afforded by this method is demonstrated by the linear relationship observed between the polymer's molecular weight and monomer conversion, as well as the ability to achieve high chain-end fidelity. chemrxiv.org Theoretical analyses support a model where the catalyst preorganizes the components, creating spatial confinement that dictates the regioselectivity of the monomer addition. chemrxiv.orgresearchgate.net

Thiol-disulfide exchange is a fundamental reaction in the chemistry of sulfur-containing polymers. nih.gov The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''), resulting in the formation of a new disulfide bond and a new thiolate. ecust.edu.cn This dynamic covalent reaction is reversible and can be triggered by changes in the redox environment or pH. nih.gov

This exchange reaction is crucial for creating stimuli-responsive and self-healing materials. nih.gov For instance, polymers incorporating pyridyl disulfide (PDS) groups are particularly reactive towards thiols. rsc.org This high reactivity has been exploited to fabricate redox-responsive materials, such as hydrogels and nanogels, that can change their structure or release cargo in the presence of reducing agents like glutathione (B108866), which is abundant in certain biological environments. rsc.org

The rate of thiol-disulfide exchange can be exceptionally fast. The reaction of Ellman's reagent (DTNB) with thiols, for example, has a rate constant of 10⁵ L·mol⁻¹·s⁻¹ and is often used for the quantitative detection of thiol groups. acs.org This rapid exchange has been harnessed to quickly fabricate polymer hydrogels by mixing multi-arm polymers functionalized with thiol groups (e.g., 8-arm-PEG-SH) with a disulfide-containing cross-linker like DTNB. acs.org The process can be significantly faster than hydrogel formation via the oxidation of thiols in the air. acs.org

In addition to exchange with free thiols, disulfide-disulfide shuffling reactions can occur, contributing to the dynamic nature and self-healing properties of cross-linked polymer networks. nih.gov Radical-disulfide exchange is another relevant process, where the specific thiol and disulfide monomers involved can significantly influence the polymerization rate and final network properties. rsc.org

Cross-linking Mechanisms in Macromolecular Systems

The formation of disulfide bonds is a prevalent and powerful method for cross-linking macromolecular chains. This process can transform individual polymer chains into a three-dimensional network, drastically altering the material's properties from a liquid or soft solid to a rigid, elastic material. youtube.comrsc.org This principle is widely observed in nature, most notably in the folding and stabilization of proteins.

While this compound is a synthetic compound, the principles of its cross-linking potential can be understood by examining the formation of disulfide bonds in well-defined biological macromolecules, such as proteins within a crystal lattice. Protein crystals are highly ordered but fragile assemblies of protein molecules held together by weak intermolecular interactions. frontiersin.org Introducing covalent cross-links, such as intermolecular disulfide bonds, can dramatically increase their stability and rigidity. frontiersin.org

This is achieved by rationally designing and introducing cysteine residues at specific locations on the protein surface. frontiersin.org When two protein molecules are positioned as neighbors in the crystal lattice, cysteine residues placed at the interface can be oxidized to form a covalent disulfide bond connecting the two molecules. frontiersin.org This process effectively "welds" the protein molecules together, creating a three-dimensionally rigidified crystal that can withstand changes in solvent conditions that would typically dissolve or destroy a normal crystal. frontiersin.org

A comprehensive analysis of disulfide bonds in the Protein Data Bank reveals that approximately 5% of all observed disulfide bonds are intermolecular, bridging two separate protein chains. nih.gov These intermolecular bonds play critical roles in the oligomerization and aggregation of proteins. nih.gov For example, the dimerization of certain proteins, a prerequisite for the formation of larger assemblies or amyloid fibrils, can be stabilized by intermolecular disulfide bonds. nih.gov

Table 2: General Features of Intermolecular vs. Intramolecular Disulfide Bonds in Proteins

| Feature | Intermolecular Disulfide Bonds | Intramolecular Disulfide Bonds |

|---|---|---|

| Function | Connect two separate protein chains. nih.gov | Connect two cysteine residues within the same protein chain. nih.gov |

| Role | Mediate protein dimerization, oligomerization, and assembly into higher-order complexes. nih.gov | Stabilize the tertiary structure and folded conformation of a single protein. nih.gov |

| Solvent Accessibility | Tend to be more solvent-accessible. nih.gov | Often buried within the protein's hydrophobic core. nih.gov |

| Occurrence | Less common, representing about 5% of disulfide bonds in the Protein Data Bank. nih.gov | More common, stabilizing the structure of many secretory proteins. mdpi.com |

| Example Application | Used to create cross-linked protein crystals for enhanced stability. frontiersin.org | Essential for the structural integrity and function of enzymes like lysozyme (B549824) and antibodies. nih.gov |

The formation of these cross-links is an oxidative process, often catalyzed by enzymes in biological systems or induced by chemical oxidants in synthetic applications. umich.eduresearchgate.net The underlying chemistry—the oxidation of two thiol groups to form a disulfide bridge—is the same principle that would govern the use of a molecule like this compound in vulcanization or cross-linking applications, where it acts as a sulfur donor to form disulfide bridges between polymer chains.

Applications of Dicyclopentamethylenethiuram Disulfide in Advanced Materials and Chemical Systems

Role of Dicyclopentamethylenethiuram Disulfide as a Chemical Accelerator

The class of compounds known as thiuram disulfides are recognized for their ability to accelerate chemical reactions, most notably in the rubber industry. wikipedia.org Their effectiveness stems from the thermal lability of the sulfur-sulfur bond.

This compound functions as a rubber vulcanization accelerator. The process of vulcanization involves heating rubber with sulfur to form cross-links between polymer chains, which improves the material's mechanical properties like elasticity, tensile strength, and durability. By itself, this process is extremely slow and inefficient. yg-1.com Accelerators are essential additives that shorten the vulcanization time, lower the required temperature, and improve the quality of the final product. yg-1.com

Thiuram disulfides are classified as ultra-accelerators, providing very fast cure rates. They can function in several ways:

Primary Accelerator: In low-sulfur or sulfurless vulcanization systems, thiuram disulfides can act as the main accelerator and also as a sulfur donor. At vulcanization temperatures, the molecule can decompose to release active sulfur and generate radicals that initiate the cross-linking process. yg-1.com This results in vulcanizates with excellent heat resistance.

Secondary Accelerator: More commonly, they are used in smaller quantities as a secondary accelerator, or "kicker," alongside a primary accelerator from the thiazole (B1198619) or sulfenamide (B3320178) class. In this role, they significantly increase the cure rate of the primary accelerator. mdpi.com

The general mechanism involves the thermal decomposition of the thiuram disulfide into dithiocarbamate (B8719985) radicals. These radicals react with sulfur to form a complex, which is the active sulfurating agent that efficiently cross-links the rubber polymer chains. The use of accelerators like this compound leads to a more controlled vulcanization process and superior final material properties compared to un-accelerated sulfur curing.

This compound as a Precursor in Inorganic and Organometallic Synthesis

The unique chemical structure of this compound makes it a valuable precursor for synthesizing more complex molecules, particularly in the field of organometallic chemistry.

This compound has been successfully used as a precursor to form novel transition metal complexes. In a documented synthesis, this compound reacts with a dinuclear molybdenum complex, [CpMo(CO)₃]₂, in refluxing xylene. scirp.orgresearchgate.net The reaction proceeds via an oxidative cleavage of the metal-metal bond in the molybdenum starting material, which is accompanied by a reductive scission of the sulfur-sulfur bond within the this compound molecule. scirp.orgresearchgate.net

The outcome of this reaction is the formation of a new, stable, mononuclear organometallic complex, cis-[CpMo(CO)₂{S₂C-N(CH₂)₅}]. scirp.org In this product, the dithiocarbamate moiety, derived from the precursor, acts as a bidentate ligand, binding to the molybdenum center through its two sulfur atoms. The resulting complex is thermally stable and adheres to the 18-electron rule, a guiding principle for stability in organometallic compounds. scirp.org This specific synthesis demonstrates the utility of this compound as a ligand source for creating sophisticated coordination compounds with potential applications in catalysis and materials science. mdpi.com

Integration of this compound Moieties in Polymer Science

The disulfide linkage is a key functional group in modern polymer science, imparting dynamic and responsive properties to materials. jsta.cl The this compound structure can be integrated into polymers to create functional materials.

Poly(disulfide)s are polymers that contain disulfide bonds in their main chain. These materials are of significant research interest because the disulfide linkage is a dynamic covalent bond; it can be cleaved and reformed in response to specific stimuli such as reducing agents (e.g., thiols) or UV light. nih.govnih.gov This reversible nature makes them suitable for applications like self-healing materials, drug delivery systems, and recyclable polymers. rsc.org

Several synthetic strategies are employed to create poly(disulfide)s, where a molecule like this compound could theoretically play a role:

Oxidative Polymerization: Dithiol monomers can be oxidized to form long polymer chains linked by disulfide bonds. rsc.org

Condensation Polymerization: Monomers already containing a disulfide bond can be polymerized through condensation reactions. nih.gov

Ring-Opening Polymerization: Cyclic monomers containing disulfide bonds can undergo ring-opening polymerization to yield linear polymers. nih.govrsc.org

While not a monomer in the traditional sense for these methods, a thiuram disulfide can participate in disulfide exchange reactions. It could be used to control molecular weight or introduce end-caps with specific functionalities onto a growing poly(disulfide) chain. The inherent reactivity of its S-S bond makes it a candidate for incorporation into dynamic polymer networks. nih.gov

| Synthesis Method | Description | Typical Monomers | Key Feature |

|---|---|---|---|

| Oxidative Coupling | Polymerization of dithiol monomers through the formation of disulfide bonds via oxidation. | Aliphatic or aromatic dithiols | Often straightforward but can lead to broad molecular weight distributions. nih.gov |

| Step-Growth Polymerization | Condensation or copolymerization of monomers containing pre-formed disulfide linkages. | Disulfide-containing diacids or diols | Results in polymers with a polydispersity index (PDI) typically greater than 2. nih.gov |

| Ring-Opening Polymerization (ROP) | Polymerization of strained cyclic disulfide monomers. | Cyclic lactones with disulfide bonds (e.g., OTP) | Can produce polymers with narrow molecular weight distributions (PDI < 1.1) and controlled architectures. nih.govrsc.org |

The relatively weak disulfide bond in this compound can be cleaved by heat or light to generate two dithiocarbamate radicals. These sulfur-centered radicals are capable of initiating free-radical polymerization of various vinyl monomers, such as styrenes or acrylates. jsta.cl In this capacity, the molecule acts as a free-radical initiator, kicking off the chain-growth process that forms the polymer.

The general process is as follows:

Initiation: The thiuram disulfide (RS-SR) undergoes homolytic cleavage to form two radicals (2 RS•).

Propagation: The radical (RS•) adds to a monomer molecule (M), creating a new radical that continues to add more monomer units, propagating the polymer chain (RS-M• → RS-M-M•, etc.).

This function is particularly relevant because it incorporates the dithiocarbamate fragment at the beginning of each polymer chain. This can be leveraged in more advanced polymerization techniques. For instance, initiators containing disulfide bonds have been specifically designed for controlled radical polymerization methods, allowing for the synthesis of polymers whose disulfide linkage can be later cleaved to reveal a reactive thiol group for further modification or conjugation. jsta.clrsc.org

Research into Disulfide-Containing Macromolecules for Advanced Delivery Systems

The incorporation of disulfide bonds into macromolecules represents a significant area of research for the development of advanced delivery systems. These systems are designed to transport therapeutic agents, such as small-molecule drugs, nucleic acids, and proteins, to specific targets within the body. nih.gov The key advantage of using disulfide bonds lies in their unique sensitivity to the redox environment of biological systems. rsc.org

Inspired by the natural occurrence of disulfide bonds in proteins like cysteine, researchers have integrated these linkages into synthetic polymers. nih.gov This creates a "cage" that can encapsulate and protect therapeutic cargo from degradation. nih.gov The stability offered by the disulfide cross-linkages is crucial for preventing the premature release of the payload while in circulation. nih.gov

These disulfide-containing macromolecules can be broadly categorized based on the location of the disulfide bonds: either within the main polymeric backbone or as part of the side chains. nih.govnih.gov This structural placement is a critical factor in the design of these materials and dictates their degradation behavior and the release kinetics of the encapsulated or conjugated therapeutic agents. nih.govrsc.org Research has demonstrated that by adjusting the degree of disulfide cross-linking within these macromolecular structures, such as nanogels, the release of guest molecules can be precisely controlled in response to specific triggers. nih.gov

Design Principles for Biodegradable Polymeric Backbones

The design of biodegradable polymeric backbones that incorporate disulfide linkages is guided by several key principles aimed at creating stable, responsive, and effective delivery vehicles. A primary principle is stimulus-responsiveness, particularly to the high concentration of glutathione (B108866) (GSH) present inside cells compared to the extracellular environment. nih.govmdpi.com This significant differential allows for the targeted cleavage of disulfide bonds and subsequent degradation of the polymer backbone, leading to the release of the therapeutic agent specifically at the intracellular site. nih.gov

Several design strategies and synthesis methods are employed to create these advanced polymers:

Location of Disulfide Bonds : The placement of disulfide bonds is a fundamental design choice. When integrated into the polymer backbone, their cleavage leads to the complete degradation of the polymer into smaller, more easily cleared fragments. acs.orgnih.gov Alternatively, placing them in the side chains or as cross-linkers allows for the detachment of cargo or the disassembly of larger nanostructures without complete backbone degradation. nih.govrsc.org

Polymerization Techniques : The synthesis of poly(disulfide)s can be achieved through various polymerization methods. Oxidative step-growth polymerization of dithiols and ring-opening polymerization of cyclic disulfides are common strategies for creating polymers with disulfide bonds in the main chain. acs.org These methods allow for control over the molecular weight and the density of disulfide linkages within the polymer. nih.gov

Stimuli-Responsiveness : Beyond redox-responsiveness, these polymers can be designed to respond to other stimuli like light, heat, or changes in pH for on-demand drug delivery. acs.orgdovepress.com For instance, disulfide-stabilized capsules have been developed that exhibit reversible swelling in response to pH changes and degrade in the presence of physiological concentrations of glutathione. mdpi.com

Structural Architecture : Researchers are exploring various polymer architectures, including linear, branched, hyperbranched, and cross-linked structures, to optimize drug loading and release profiles. mdpi.comnih.gov Hyperbranched polyglycerols with randomly incorporated disulfide bonds have been synthesized, which can self-assemble into nanoparticles and degrade upon exposure to reducing agents. nih.gov

The overarching goal of these design principles is to create a polymeric system that is stable during circulation but degrades predictably upon reaching the target environment, thereby releasing its therapeutic payload effectively. nih.gov

This compound in Agricultural Chemistry Research (Excluding Specific Efficacy/Safety Data)

This compound belongs to the dithiocarbamate class of organosulfur compounds. nih.govbspublications.com Research in agricultural chemistry concerning dithiocarbamates is extensive due to their broad-spectrum activity and cost-effective synthesis. nih.gov While specific research on this compound is part of this larger body of work, the general focus is on the properties and applications of the dithiocarbamate group as a whole. bspublications.com

The primary area of investigation for dithiocarbamates in agriculture revolves around their use as pesticides, including fungicides, herbicides, and insecticides. nih.govmdpi.com They are valued for their multi-site mode of action, which is a significant area of study. nih.gov Research explores how these compounds interact with various biological targets in pests and pathogens. thermofisher.com

Investigations also cover the synthesis of new dithiocarbamate derivatives to explore structure-activity relationships. nih.gov The versatility of the dithiocarbamate structure allows for the creation of a wide range of compounds with potentially varied activities and properties. nih.gov

General Research Areas in Agricultural Applications of Dithiocarbamates

The agricultural applications of dithiocarbamates are a subject of ongoing research, focusing on several key areas:

Fungicides : Dithiocarbamates are one of the oldest and most widely used classes of broad-spectrum fungicides. nih.gov Research in this area investigates their activity against a wide array of plant pathogens. thermofisher.com Studies focus on their mechanism of action, which often involves the chelation of heavy metals and interaction with sulfhydryl groups in proteins. thermofisher.com

Herbicides : Certain dithiocarbamate-based compounds are researched for their ability to control the growth of weeds. mdpi.com Studies have examined their effectiveness against broadleaf weeds and certain grasses. bspublications.commdpi.com Research has indicated that these compounds can be selective, minimizing damage to desired crops. bspublications.com

Insecticides and Nematicides : The application of dithiocarbamates extends to the control of insect pests and nematodes. nih.gov Research explores their ability to act as larvicides or to inhibit the hatching of nematode eggs, thereby controlling their populations. nih.gov

Synthesis and Derivatization : A significant area of chemical research is the synthesis of novel dithiocarbamate compounds. nih.gov By modifying the amine substituents on the dithiocarbamate structure, researchers aim to develop new molecules with improved or more specific agricultural activities. mdpi.com

Environmental Behavior and Degradation Pathways of Dicyclopentamethylenethiuram Disulfide

Academic Studies on Environmental Fate and Transformation

Academic research on the environmental fate of thiuram disulfides, particularly Thiram (B1682883), provides a framework for understanding the potential behavior of Dicyclopentamethylenethiuram disulfide in the environment. Studies have shown that Thiram can persist in soil for varying durations, with one study noting its disappearance from compost soil within a week, while it remained for up to two months in sandy soil. atamankimya.com The degradation of Thiram in soil is a complex process influenced by factors such as soil type, moisture content, organic matter, and microbial activity. researchgate.net

In aquatic environments, the breakdown of Thiram is reported to be rapid, primarily driven by hydrolysis and photodegradation, with increased degradation rates observed under acidic conditions. atamankimya.com The compound exhibits limited mobility in clay soils or soils with high organic matter content, which reduces the likelihood of groundwater contamination. atamankimya.com

Studies using radiolabelled Thiram (³⁵S) have demonstrated that the fungicide persists longer in sterilized soil compared to unsterilized soil, indicating the significant role of microbial action in its degradation. iaea.org In unsterilized soil, there was a notable decrease in chloroform-extractable radioactivity and a corresponding increase in water-extractable radioactivity over time, suggesting the transformation of the parent compound into more water-soluble degradation products. iaea.org

Degradation Mechanisms of this compound in Various Media

The degradation of thiuram disulfides like this compound proceeds through several key mechanisms depending on the environmental medium.

Hydrolysis: In aqueous environments, hydrolysis is a primary degradation pathway. nih.gov The rate of hydrolysis is pH-dependent, with more rapid breakdown occurring in acidic conditions. atamankimya.com

Photodegradation: Exposure to sunlight can also lead to the breakdown of thiuram disulfides. atamankimya.com Photodegradation processes can involve direct photolysis or indirect photolysis, potentially through sensitization by other substances present in the environment. nih.gov

Microbial Degradation: In soil, microorganisms play a crucial role in the decomposition of thiuram disulfides. atamankimya.comiaea.org Bacteria, in particular, have been shown to degrade these compounds. For instance, Pseudomonas aeruginosa has been identified as capable of degrading Thiram. chemicalbook.com The degradation is generally faster in soils with higher microbial activity. iaea.org

Chemical Degradation: Thiuram disulfides can undergo chemical transformations. For example, they can be reduced to dithiocarbamates. wikipedia.org Oxidation is another important degradation process. The oxidation of Thiram in tap water with sodium hypochlorite (B82951) has been shown to produce several byproducts. nih.gov

The following table summarizes the primary degradation mechanisms for thiuram disulfides in different environmental media, based on studies of related compounds.

| Environmental Medium | Primary Degradation Mechanisms | Key Influencing Factors |

| Soil | Microbial Degradation, Hydrolysis | Soil type, organic matter content, moisture, microbial population, pH |

| Water | Hydrolysis, Photodegradation | pH, presence of other chemicals, sunlight exposure |

| Plants | Enzymatic Action | Plant species, metabolic processes |

Research on Metabolites and Degradation Products

Research into the degradation of Thiram has identified several key metabolites and degradation products. It is plausible that this compound would produce analogous compounds, with the piperidine (B6355638) moiety replacing the dimethylamine (B145610) group.

In soil, significant metabolites of Thiram include copper dimethyldithiocarbamates, dithiocarbamate (B8719985), dimethylamine, and carbon disulfide. atamankimya.com Studies have also indicated that in plants and soil, Thiram can decompose into tetramethyl thiuram monosulfide and tetramethyl thiourea (B124793). atamanchemicals.com

A study on the degradation of Thiram in various matrices using liquid chromatography-mass spectrometry (LC-MS) identified a range of degradation products resulting from processes like hydrolysis, oxidation, N-dealkylation, and cyclization. nih.gov Common metabolites observed across different media included dimethyl dithiocarbamate, bis(dimethyl carbamoyl) disulfide, bis(dimethyl dithiocarbamoyl) trisulfide, and N-methyl-amino-dithiocarbamoyl sulfide (B99878). nih.gov The study also noted the formation of cyclized products such as 2-(N,N-dimethyl amino)thiazoline carboxylic acid and 2-thioxo-4-thiazolidine specifically in plant matrices. nih.gov

The degradation of Thiram in tap water treated with sodium hypochlorite was found to initially produce an intermediate, dimethylthiocarbamoyl dimethylcarbamoyl disulfide, which further degraded to bis(dimethylcarbamoyl) disulfide, its trisulfide, and dimethylamine. nih.gov

The following table presents a list of identified degradation products from studies on Thiram, which can serve as a reference for the potential metabolites of this compound.

| Degradation Product | Parent Process | Reference |

| Copper Dimethyldithiocarbamates | Soil Degradation | atamankimya.com |

| Dithiocarbamate | Soil and Water Degradation | atamankimya.comnih.gov |

| Dimethylamine | Soil Degradation | atamankimya.comiaea.org |

| Carbon Disulfide | Soil Degradation | atamankimya.com |

| Tetramethyl thiuram monosulfide | Plant and Soil Degradation | atamanchemicals.com |

| Tetramethyl thiourea | Plant and Soil Degradation | atamanchemicals.com |

| Bis(dimethyl carbamoyl) disulfide | Water and Soil Degradation | nih.gov |

| Bis(dimethyl dithiocarbamoyl) trisulfide | Water and Soil Degradation | nih.gov |

| N-methyl-amino-dithiocarbamoyl sulfide | Water and Soil Degradation | nih.gov |

| 2-(N,N-dimethyl amino)thiazoline carboxylic acid | Plant Metabolism | nih.gov |

| 2-thioxo-4-thiazolidine | Plant Metabolism | nih.gov |

| Dimethylthiocarbamoyl dimethylcarbamoyl disulfide | Water Oxidation | nih.gov |

Theoretical and Computational Chemistry Studies of Dicyclopentamethylenethiuram Disulfide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and reactivity of molecules. youtube.com For dicyclopentamethylenethiuram disulfide, these methods provide insight into the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity hotspots. DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The charge distribution can be analyzed to predict how the molecule will interact with other chemical species.

While specific DFT studies on this compound are not widely published, research on analogous thiuram disulfide derivatives provides a clear indication of the expected electronic characteristics. nih.gov Studies on formamidine-based thiuram disulfides, for example, have used DFT to justify experimental findings on their behavior. nih.gov These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing electronic properties. e3s-conferences.org

Analysis of the frontier molecular orbitals (HOMO and LUMO) in related thiuram compounds shows that the electron density is often localized around the sulfur-rich dithiocarbamate (B8719985) core, confirming its role as the primary center of chemical activity.

Table 1: Representative Bond Lengths in a Thiuram Dithiocarbamate Unit from DFT Calculations

| Bond Type | Typical Calculated Bond Length (Å) | Character |

| C=S | 1.63 - 1.64 | Double Bond |

| C-S | 1.80 - 1.81 | Single Bond |

| C-N | 1.36 - 1.37 | Partial Double Bond |

| S-S | ~2.05 - 2.09 | Single Bond |

Data derived from findings on related thiuram disulfide structures. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a view into the dynamic evolution of a system, revealing information about conformational flexibility and intermolecular interactions. youtube.comnih.gov For a molecule like this compound, MD simulations can elucidate how the molecule behaves in different environments, how its constituent rings flex and rotate, and how it interacts with other molecules or surfaces.

MD simulations are also instrumental in studying how these molecules behave in polymer networks. Thiuram disulfides are incorporated into materials as crosslinkers, forming covalent adaptable networks (CANs). researchgate.net Simulations can model the reconfiguration of these networks, showing how the dynamic reshuffling of the disulfide bonds contributes to the material's adaptive properties. researchgate.net This provides an atomic-level understanding that is difficult to obtain through experimental means alone. The simulations typically involve placing the molecule in a simulation box, often with solvent or polymer chains, and running the simulation for a set period, from picoseconds to microseconds, to observe its dynamic behavior. nih.govnih.gov

Kinetic Modeling of this compound Related Reactions

Kinetic modeling is used to mathematically describe the rates of chemical reactions and to simulate the concentration profiles of reactants, intermediates, and products over time. For this compound, the most relevant application of kinetic modeling is in the context of accelerated sulfur vulcanization of rubber. cmu.edu In these processes, thiuram disulfides act as ultra-accelerators, significantly influencing the rate and efficiency of the crosslinking reactions that give rubber its desired mechanical properties.

Developing a kinetic model for vulcanization involves proposing a reaction mechanism and then deriving a set of differential equations to describe the rate of each step. scispace.com These models must account for several key stages of the reaction, including an initial induction period (scorch delay), the main curing phase where crosslinks are formed, and often a reversion period where crosslinks may break down. cmu.edu

Studies on thiuram-accelerated systems have proposed kinetic models that include reactions for the formation, rearrangement, and degradation of different types of polysulfidic crosslinks. cmu.edu The initial steps involve the reaction of the thiuram disulfide with sulfur to form accelerator-polysulfide intermediates. These intermediates then react with the rubber polymer chains to create crosslinks.

Table 2: Generalized Reaction Stages in Kinetic Models of Thiuram-Accelerated Vulcanization

| Stage | Description | Key Processes |

| Induction (Scorch) | An initial delay period before significant crosslinking occurs. | Consumption of the initial accelerator; formation of active accelerator-sulfur intermediates. |

| Curing | The primary phase of the reaction where a network of crosslinks is formed. | Reaction of active intermediates with polymer chains to form polysulfidic crosslinks (Sₓ). |

| Reversion/Overcure | Occurs after the optimal cure point, potentially leading to a decrease in crosslink density and degradation of properties. | Shortening of polysulfidic crosslinks (e.g., Sₓ → Sᵧ, where x > y); crosslink degradation. |

This table is a generalized representation based on kinetic models for accelerated sulfur vulcanization. cmu.eduscispace.com